molecular formula C23H22N2O2 B11583325 N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide

Cat. No.: B11583325
M. Wt: 358.4 g/mol
InChI Key: NKOYNYROSBTKLH-UHFFFAOYSA-N
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Description

“N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a diethylphenyl group and an oxobenzoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” typically involves the following steps:

    Formation of the oxobenzoindole moiety: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the acetamide group: This step involves the reaction of the oxobenzoindole intermediate with an acylating agent such as acetyl chloride or acetic anhydride.

    Attachment of the diethylphenyl group: This can be done through a substitution reaction using a diethylphenyl halide under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of “this compound” would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can occur, potentially affecting the carbonyl group in the acetamide.

    Substitution: The diethylphenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of “N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-diethylphenyl)-2-(2-oxoindolin-1-yl)acetamide: Similar structure but lacks the benzo fusion in the indole moiety.

    N-(2,6-diethylphenyl)-2-(2-oxobenzimidazol-1-yl)acetamide: Contains a benzimidazole instead of an indole.

    N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propionamide: Similar structure with a propionamide group instead of an acetamide.

Uniqueness

The uniqueness of “N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide” lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2,6-diethylphenyl)-2-(2-oxobenzo[cd]indol-1-yl)acetamide

InChI

InChI=1S/C23H22N2O2/c1-3-15-8-5-9-16(4-2)22(15)24-20(26)14-25-19-13-7-11-17-10-6-12-18(21(17)19)23(25)27/h5-13H,3-4,14H2,1-2H3,(H,24,26)

InChI Key

NKOYNYROSBTKLH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C3=CC=CC4=C3C(=CC=C4)C2=O

Origin of Product

United States

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